molecular formula C10H13NO B1343967 3-(3-Methylphenoxy)azetidine CAS No. 949100-18-9

3-(3-Methylphenoxy)azetidine

Cat. No. B1343967
M. Wt: 163.22 g/mol
InChI Key: JBYYBRKRSBFVSE-UHFFFAOYSA-N
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Description

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential therapeutic applications. The compound "3-(3-Methylphenoxy)azetidine" falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the general characteristics and synthetic approaches that might be relevant to "3-(3-Methylphenoxy)azetidine" 10.

Synthesis Analysis

The synthesis of azetidine derivatives is a topic of considerable interest. For instance, the synthesis of 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes, followed by treatment with mesyl chloride and cyclization with potassium carbonate in DMSO . Another approach for synthesizing azetidine derivatives includes the calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz azetidinols with (hetero)aromatics and phenols . These methods could potentially be adapted for the synthesis of "3-(3-Methylphenoxy)azetidine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography studies have been used to investigate the molecular structure of azetidine derivatives, revealing the importance of torsional angles and substituent configurations for their biological activity . For example, the trans configuration between the 3-phenoxy and 4-phenyl rings in certain azetidin-2-ones was found to be generally optimal for antiproliferative activity . These findings suggest that the molecular structure of "3-(3-Methylphenoxy)azetidine" would also be an important factor in determining its properties and potential applications.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions that can be used to further modify their structure. For instance, 2-(2-mesyloxyethyl)azetidines can react with different nucleophiles to afford a variety of substituted piperidines . Additionally, azetidine-3-amines can be synthesized from bench-stable commercial materials, with the reaction tolerating common functional groups . These reactions highlight the versatility of azetidine derivatives in chemical synthesis, which could be relevant for the functionalization of "3-(3-Methylphenoxy)azetidine."

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their substituents and molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with biological targets . The synthesis of polyhydroxylated azetidine iminosugars from D-glucose demonstrates the potential for azetidine derivatives to exhibit significant biological activity, such as glycosidase inhibition . These aspects are crucial for understanding the behavior of "3-(3-Methylphenoxy)azetidine" in various environments and its suitability for drug development.

Scientific Research Applications

  • Synthesis and Drug Design : Azetidines, including variants like 3-(3-Methylphenoxy)azetidine, are valuable in drug discovery due to their unique chemical space. They can be synthesized via reactions like calcium(II)-catalyzed Friedel-Crafts alkylation, yielding derivatives that can be further modified into drug-like compounds (Denis et al., 2018).

  • Spectroscopic Properties : Azetidine derivatives have been characterized for their spectroscopic properties, which is crucial for understanding their behavior in different applications. For instance, the NMR and IR spectral analysis of azetidine compounds provides insights into their structural and electronic properties (Lie Ken Jie & Syed-rahmatullah, 1992).

  • Chemical Reactivity and Synthesis Routes : Azetidines, including 3-(3-Methylphenoxy)azetidine, are known for their reactions with electrophiles and nucleophiles, leading to various useful derivatives. These compounds are synthesized from various precursors like γ-haloamines and β-aminoallenes, and can be transformed into cyclic products like piperidines and pyrrolidines (Singh, D’hooghe, & Kimpe, 2008).

  • Biological Activity : Certain azetidine derivatives, including those structurally similar to 3-(3-Methylphenoxy)azetidine, have shown significant biological activities, such as inhibiting STAT3 signaling and blocking tumor growth in cancer studies (Yue et al., 2019).

  • Synthetic Challenges and Methodologies : The synthesis of azetidine groups, including those in 3-(3-Methylphenoxy)azetidine, presents challenges in medicinal chemistry. Research has focused on developing straightforward synthesis methods for these compounds, highlighting their potential in drug design (Wang & Duncton, 2020).

  • Pharmacological Applications : Azetidine derivatives have been explored for their potential in pharmacological applications, such as in the design of novel antidepressants. They have been tested for inhibitory activities against neurotransmitters like serotonin, norepinephrine, and dopamine (Han et al., 2014).

  • Anticancer Properties : Research into thiourea-azetidine hybrids has shown promising results in anticancer studies. These compounds, including those with a 3-(4-methoxyphenyl)azetidine moiety, exhibited significant in vitro anticancer activity against various human cancer cell lines, underscoring the potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 and H319, indicating that it can cause skin and eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Azetidines are important in organic synthesis and medicinal chemistry. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring other methods of synthesis .

properties

IUPAC Name

3-(3-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYYBRKRSBFVSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647904
Record name 3-(3-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenoxy)azetidine

CAS RN

949100-18-9
Record name 3-(3-Methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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